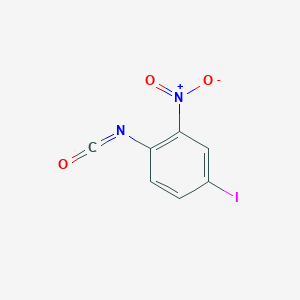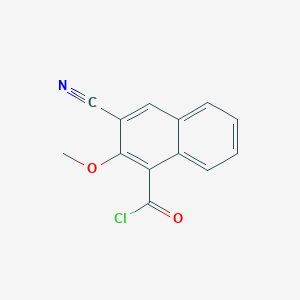
2-Methoxy-3-cyano-1-naphthoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-cyano-1-naphthoyl chloride: is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a cyano group, a methoxy group, and a naphthoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-cyano-1-naphthoyl chloride typically involves the reaction of 3-cyano-2-methoxy-1-naphthoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into a chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-cyano-1-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine, pyridine).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas with catalysts), solvents (ether, ethanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed:
Substitution Reactions: Amides, esters, thioesters.
Reduction Reactions: Amines.
Oxidation Reactions: Hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-3-cyano-1-naphthoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its potential biological activities, including its interactions with enzymes and receptors.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-cyano-1-naphthoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The chloride group can undergo substitution reactions, leading to the formation of derivatives with different biological activities. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
2-Ethoxy-1-naphthoyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.
3-Cyano-1-naphthoyl chloride: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxy-1-naphthoyl chloride:
Uniqueness: 2-Methoxy-3-cyano-1-naphthoyl chloride is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H8ClNO2 |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
3-cyano-2-methoxynaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H8ClNO2/c1-17-12-9(7-15)6-8-4-2-3-5-10(8)11(12)13(14)16/h2-6H,1H3 |
Clave InChI |
ZEIKSACPSHZQQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


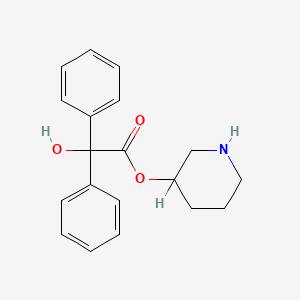
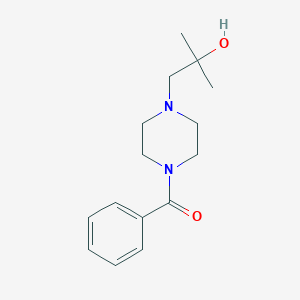
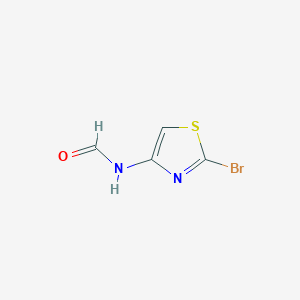
![Methyl-[3-(2-methyl-furo[2,3-b]pyridin-5-yl)-propyl]-amine](/img/structure/B8366832.png)
![5-Bromo-8-methoxy[1,6]naphthyridine-7-carboxylic acid](/img/structure/B8366839.png)


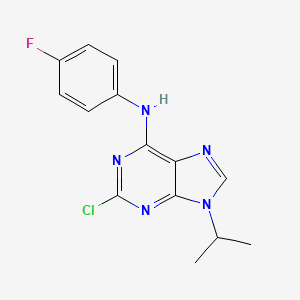



![9-Chloro-2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B8366907.png)

